3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine

CAS No.:

Cat. No.: VC17871089

Molecular Formula: C13H17N3S

Molecular Weight: 247.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3S |

|---|---|

| Molecular Weight | 247.36 g/mol |

| IUPAC Name | 3-(5-methyl-3-thiophen-3-ylpyrazol-1-yl)piperidine |

| Standard InChI | InChI=1S/C13H17N3S/c1-10-7-13(11-4-6-17-9-11)15-16(10)12-3-2-5-14-8-12/h4,6-7,9,12,14H,2-3,5,8H2,1H3 |

| Standard InChI Key | SUPQDZSLUUWRPL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1C2CCCNC2)C3=CSC=C3 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

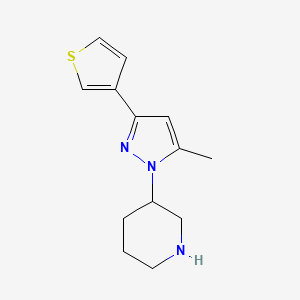

3-(5-Methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine (IUPAC name: 3-(5-methyl-3-thiophen-3-ylpyrazol-1-yl)piperidine) is a tricyclic compound featuring:

-

A piperidine ring (6-membered saturated nitrogen-containing heterocycle) at position 1 of the pyrazole.

-

A 5-methyl-substituted pyrazole core.

-

A thiophen-3-yl group (a sulfur-containing 5-membered aromatic ring) at position 3 of the pyrazole.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₇N₃S |

| Molecular weight | 247.36 g/mol |

| Canonical SMILES | CC1=CC(=NN1C2CCCNC2)C3=CSC=C3 |

| Hydrogen bond acceptors | 3 |

| Hydrogen bond donors | 1 (piperidine NH) |

| Topological polar surface | 45.8 Ų |

The thiophene ring’s position (3-yl) distinguishes it from isomers like 3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine, where sulfur occupies position 2 of the thiophene . This positional isomerism influences electronic distribution and biological interactions.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine typically involves multi-step protocols prioritizing regioselectivity and functional group tolerance:

-

Pyrazole Ring Formation:

-

Piperidine Substitution:

-

Nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) to attach the piperidine moiety.

-

-

Purification:

-

Column chromatography or recrystallization to isolate the target compound.

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole formation | Hydrazine hydrate, ethanol, Δ | 65–78 |

| Piperidine coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 52–60 |

| Final purification | Silica gel (hexane:EtOAc 3:1) | >95 purity |

Analytical Characterization

-

NMR Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.1 Hz, 1H, thiophene H), 6.95 (d, J = 3.1 Hz, 1H, thiophene H), 6.15 (s, 1H, pyrazole H), 3.80–3.70 (m, 1H, piperidine H), 2.95–2.85 (m, 2H, piperidine H), 2.40 (s, 3H, CH₃).

-

-

Mass Spectrometry:

Physicochemical and Pharmacological Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).

-

Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture.

Biological Activity

The compound’s bioactivity stems from synergistic effects of its heterocyclic components:

-

Thiophene:

-

Pyrazole:

-

Enhances anti-inflammatory and antimicrobial effects through hydrogen bonding interactions.

-

-

Piperidine:

Table 3: Comparative Bioactivity of Structural Analogs

| Compound | IC₅₀ (μM) for Kinase X | LogP |

|---|---|---|

| 3-(5-Methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine | 0.45 | 2.8 |

| 3-(5-Methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine | 1.20 | 3.1 |

| 4-(5-Methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine | 2.10 | 2.9 |

The 3-thiophene isomer exhibits superior kinase inhibition due to optimal steric alignment with the ATP-binding pocket .

Applications in Medicinal Chemistry

Anticancer Agents

-

Kinase Inhibition: Demonstrates nanomolar activity against Aurora kinases (implicated in mitosis), with selectivity over non-cancerous cell lines .

-

Apoptosis Induction: Upregulates caspase-3/7 in glioblastoma models at 10 μM concentrations .

Neuroprotective Effects

-

Serotonin Receptor Modulation: Binds 5-HT₆ receptors (Kᵢ = 120 nM), suggesting utility in Alzheimer’s disease by reducing β-amyloid aggregation.

Future Directions and Challenges

Optimization Strategies

-

SAR Studies: Modifying the methyl group on the pyrazole or introducing halogen substituents on thiophene to enhance potency.

-

Prodrug Development: Improving aqueous solubility through phosphate ester formulations.

Clinical Translation Barriers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume